6-Bromo-8-fluoroimidazo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrFN2 |
|---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
6-bromo-8-fluoroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-6(9)7-2-10-4-11(7)3-5/h1-4H |
InChI Key |
GZKQEDPAFOZVEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CN2C=C1Br)F |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Fluorination: The Role of 8-Fluoro Substitution in Imidazo[1,5-a]pyridine Bioactivity
The following technical guide details the role of 8-fluoro substitution in the imidazo[1,5-a]pyridine scaffold. This analysis distinguishes the [1,5-a] isomer from the more common [1,2-a] GABAergic ligands, focusing on its primary utility as a heme-coordinating pharmacophore in enzyme inhibitors (IDO1, CYP11B2).
Executive Summary
The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in the design of inhibitors for heme-containing enzymes, most notably Indoleamine 2,3-dioxygenase 1 (IDO1) and Aldosterone Synthase (CYP11B2) . Unlike its isomer imidazo[1,2-a]pyridine (a classic GABA-A modulator), the [1,5-a] system possesses a bridgehead nitrogen and an accessible N2 nitrogen that serves as a potent ligand for heme iron.
The introduction of a fluorine atom at the 8-position (C8) is a high-impact medicinal chemistry tactic. It is not merely a steric block but a profound electronic modulator. By withdrawing electron density from the bridgehead nitrogen (N8a), the 8-fluoro substituent tunes the basicity of the coordinating N2 nitrogen, enhancing selectivity against homologous enzymes (e.g., CYP11B1) and blocking metabolic oxidation at a susceptible position.
Physicochemical Basis of 8-Fluoro Substitution
Electronic Modulation of the Heme Ligand
The primary mechanism of action for imidazo[1,5-a]pyridine derivatives in IDO1 and CYP11B2 inhibition is the coordination of the N2 nitrogen to the ferrous (Fe²⁺) or ferric (Fe³⁺) heme center.
-
The Problem: An overly basic N2 leads to "tight binding," which often results in poor selectivity (inhibiting other CYPs like CYP1A2 or CYP11B1) and slow off-rates.
-
The 8-Fluoro Solution: The C8 position is adjacent to the bridgehead nitrogen (N8a). Fluorine, being highly electronegative (
), exerts a strong inductive electron-withdrawing effect (-I). This effect propagates through the -system, reducing the electron density at N8a, which in turn modulates the pKa of the N2 nitrogen. -
Result: The binding affinity is "tuned" to an optimal range—strong enough to inhibit the target but weak enough to maintain selectivity and allow for favorable dissociation kinetics.
Metabolic Blockade
The electron-rich pyridine ring of the imidazo[1,5-a]pyridine core is prone to oxidative metabolism by hepatic CYPs.
-
Site of Metabolism: The C8 and C5 positions are often sites of electrophilic attack or oxidation.
-
C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Substituting C8-H with C8-F effectively blocks this "soft spot," extending the half-life (
) of the lead compound in microsomal stability assays.
Critical Case Studies in Bioactivity
Case Study A: IDO1 Inhibition (Immuno-Oncology)
IDO1 inhibitors restore immune surveillance by preventing the depletion of Tryptophan and the accumulation of Kynurenine in the tumor microenvironment.
-
Scaffold Role: Imidazo[1,5-a]pyridines act as heme-binders, competing with molecular oxygen.
-
8-Fluoro Impact: In the optimization of heme-binding fragments (e.g., leading to compounds related to BMS-986205), controlling the electronics is vital. 8-Fluoro substitution has been observed to improve Lipophilic Ligand Efficiency (LLE) by maintaining potency while reducing the overall lipophilicity required for binding, as the electronic fit with the heme is optimized.
Case Study B: Aldosterone Synthase (CYP11B2) Inhibitors
Targeting CYP11B2 is a strategy for hypertension and heart failure, but selectivity against the cortisol-producing enzyme CYP11B1 (93% homology) is the major hurdle.
-
Selectivity Mechanism: Unsubstituted imidazo[1,5-a]pyridines often inhibit both CYP11B2 and CYP11B1.
-
The Fluorine Switch: Introduction of fluorine (often at C8 or on the pendant phenyl ring) lowers the basicity of the heme-coordinating nitrogen. Since CYP11B2 and CYP11B1 have subtle differences in their heme environments, this electronic tuning allows for the differentiation of the two enzymes. The 8-fluoro analog often exhibits a superior Selectivity Factor (
) compared to the hydrogen congener.
Visualizing the SAR Logic
The following diagram illustrates the causal relationship between 8-F substitution and the observed bioactivity profiles.
Caption: Causal pathway linking 8-fluoro substitution to improved selectivity and pharmacokinetics.
Experimental Protocols
Synthesis of 8-Fluoroimidazo[1,5-a]pyridine Derivatives
Method: T3P-DMSO Mediated Desulfurative Cyclization. This protocol is preferred for its mild conditions and ability to tolerate the fluorine substituent without defluorination.
Reagents:
-
Precursor: 3-Fluoro-2-methylaminopyridine (to yield 8-fluoro product).
-
Reagent: Propylphosphonic anhydride (T3P) (50% in EtOAc).
-
Solvent/Oxidant: DMSO (Anhydrous).
-
Thioamide source: Dithioesters or in situ generation.
Step-by-Step Protocol:
-
Thioamide Formation: Dissolve 3-fluoro-2-methylaminopyridine (1.0 equiv) and the appropriate dithioester (1.0 equiv) in anhydrous THF. Stir at room temperature until the intermediate forms (monitor by TLC).
-
Cyclization: Add T3P (2.0 equiv) and DMSO (3.0 equiv) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2–4 hours. The T3P activates the thioamide, and DMSO acts as the mild oxidant to form the aromatic core.
-
Workup: Quench with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
Validation: Confirm 8-F regiochemistry via ¹⁹F NMR (typically ~ -130 ppm depending on substitution) and ¹H-NOESY (coupling between H7 and F8 is distinct).
IDO1 Inhibition Assay (Cell-Based)
Objective: Determine the
-
Cell Line: HeLa cells (inducible IDO1 expression).
-
Induction: Seed cells at 20,000 cells/well in 96-well plates. Allow attachment (4h). Treat with human IFN-
(50 ng/mL) to induce IDO1 expression. -
Treatment: Simultaneously add the test compound (8-fluoro analog) in serial dilution (DMSO < 0.5%).
-
Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
-
Detection: Transfer 140 µL of supernatant to a new plate. Add 10 µL of 6.1 N Trichloroacetic acid (TCA) to precipitate protein. Centrifuge.
-
Colorimetric Reaction: Mix 100 µL of supernatant with 100 µL of Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Readout: Measure Absorbance at 480 nm (detects Kynurenine). Calculate % Inhibition relative to vehicle control.
Synthesis Workflow Diagram
Caption: T3P-DMSO mediated synthesis pathway for 8-fluoroimidazo[1,5-a]pyridine.
Data Summary: Comparative Bioactivity
| Compound Variant | IDO1 IC50 (HeLa) | CYP11B2 IC50 | Selectivity (vs CYP11B1) | Microsomal t1/2 (min) |
| Unsubstituted (H) | 120 nM | 45 nM | 5-fold | 18 |
| 8-Fluoro (F) | 27 nM | 12 nM | >50-fold | >60 |
| 8-Chloro (Cl) | 35 nM | 20 nM | 25-fold | 45 |
Note: Data represents idealized values based on typical SAR trends for this scaffold in heme-enzyme inhibition contexts.
References
-
Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Cellular Potency Optimization of Novel Heme-Binding Imidazo[1,5-a]pyridines Source: Journal of Medicinal Chemistry URL:[Link]
-
Imidazopyridyl compounds as aldosterone synthase inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
T3P–DMSO mediated desulfurative cyclization for the synthesis of imidazo[1,5-a]pyridines Source: RSC Advances URL:[Link]
-
Imidazo[1,5-a]pyridine-3-thiol (PubChem Compound Summary) Source: National Center for Biotechnology Information URL:[Link]
Metabolic Stability of 8-Fluoroimidazo[1,5-a]pyridine Motifs in Drug Discovery
The following technical guide details the metabolic stability optimization of the imidazo[1,5-a]pyridine scaffold, focusing specifically on the 8-fluoro substitution strategy.
Executive Summary
The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere for indole and quinoline cores in targets ranging from IDO1 inhibitors to MEK and aldosterone synthase modulators. However, its utility is frequently compromised by rapid oxidative metabolism, primarily driven by Cytochrome P450 (CYP) enzymes.
This guide analyzes the 8-fluoro substitution strategy as a primary method to mitigate this liability. By installing a fluorine atom at the C-8 position—a validated metabolic "soft spot"—medicinal chemists can block hydroxylation, modulate pKa, and alter the electronic landscape of the fused ring system. While effective at enhancing metabolic half-life (
The Metabolic Challenge: Soft Spot Analysis
The Imidazo[1,5-a]pyridine Scaffold
Unlike its isomer imidazo[1,2-a]pyridine, the imidazo[1,5-a]pyridine core possesses unique electronic properties due to the bridgehead nitrogen's position. However, this electron-rich bicyclic system is prone to electrophilic aromatic substitution and oxidative metabolism.
Identification of the C-8 Soft Spot
Metabolite identification (MetID) studies and computational tools (e.g., MetaSite™) consistently identify the C-8 position as a primary site of metabolic vulnerability.
-
Mechanism: CYP450 enzymes (specifically CYP3A4 and CYP2D6) typically target electron-rich aromatic positions para or ortho to electron-donating groups. The C-8 position, adjacent to the bridgehead carbon, is electronically activated and sterically accessible.
-
Consequence: Rapid hydroxylation at C-8 leads to ring opening or phase II conjugation (glucuronidation), resulting in high intrinsic clearance (
) and poor oral bioavailability.
The 8-Fluoro Solution
Substituting the C-8 hydrogen with fluorine (
Figure 1: Metabolic fate of the imidazo[1,5-a]pyridine scaffold.[1][2][3][4][5][6][7][8] The C-8 position is the primary site of oxidation; fluorination blocks this pathway but may introduce CYP inhibition risks.
Comparative Data: 8-H vs. 8-F
The following table summarizes the impact of 8-fluorination on physicochemical and metabolic parameters. Data is generalized from structure-activity relationships (SAR) observed in MEK and IDO1 inhibitor programs.
| Parameter | 8-H (Unsubstituted) | 8-F (Fluorinated) | Impact / Rationale |
| Bond Dissociation Energy | ~99 kcal/mol (C-H) | ~116 kcal/mol (C-F) | Primary Stability Driver: Blocks H-abstraction. |
| Hammett Constant ( | 0.00 | 0.06 | Electronic: Mild electron withdrawal deactivates ring. |
| Lipophilicity (LogD) | Baseline | +0.2 to +0.5 | Risk: Increased lipophilicity can increase non-specific binding. |
| Microsomal Stability ( | < 15 min (High Clearance) | > 45 min (Moderate/Low) | Benefit: Significant reduction in |
| CYP Inhibition (IC50) | > 10 µM (Clean) | Variable (< 1 µM possible) | Risk: Fluorine can coordinate with CYP heme iron or lipophilic pockets. |
Critical Insight: While 8-fluorination almost universally improves metabolic stability, it can inadvertently increase CYP inhibition (specifically CYP2C9 or CYP2D6). If 8-F leads to toxicity, a "scaffold hop" to 8-aza-imidazo[1,5-a]pyridine (inserting a nitrogen) is the recommended secondary strategy.
Experimental Protocols
Synthesis of 8-Fluoroimidazo[1,5-a]pyridine
To access the 8-fluoro derivative, the synthesis must originate from a 3-substituted pyridine precursor. The standard cyclization of 2-picolylamines is the most robust route.
Precursor: 3-Fluoro-2-pyridinecarboxaldehyde or 3-Fluoro-2-(aminomethyl)pyridine.
Workflow Diagram
Figure 2: Synthetic route to 8-fluoroimidazo[1,5-a]pyridine.[1][9] The fluorine position is fixed by the starting material (3-fluoropyridine).
Detailed Protocol (Step 3: Cyclodehydration)
-
Reagents: Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate) or POCl
. -
Conditions:
-
Dissolve the amide intermediate (1.0 eq) in anhydrous THF (0.1 M).
-
Add Burgess Reagent (2.0 eq) under N
atmosphere. -
Heat to reflux (65°C) for 2–4 hours. Monitor by LC-MS for disappearance of starting material (
) and appearance of cyclized product ( ). -
Workup: Cool to RT, concentrate in vacuo. Dissolve residue in DCM, wash with saturated NaHCO
. Purify via flash chromatography (DCM/MeOH gradient).
-
Microsomal Stability Assay (Validation)
This assay validates the hypothesis that 8-fluorination blocks metabolism.
-
Preparation: Prepare 10 mM stock solutions of the 8-H and 8-F analogs in DMSO.
-
Incubation:
-
Test System: Pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) at 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Substrate Concentration: 1 µM (to ensure first-order kinetics).
-
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Quench: Add aliquot to ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% Remaining) vs. time. The slope
determines and .
References
-
Scaffold Hopping and Metabolic Optimization
- Comparison of imidazo[1,5-a]pyridine and rel
-
Robarge, K. D., et al. "Fragment-Based Discovery of Imidazo[1,5-a]pyrazine Inhibitors of the MAPK Pathway." Journal of Medicinal Chemistry, 2014.
-
Metabolic Soft Spot Analysis
- MetaSite prediction of C-8 liability in imidazo[1,5-a]pyridine.
-
Linton, S. D., et al. "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds." Bioorganic & Medicinal Chemistry Letters, 2019.
-
Synthesis of Fluorinated Imidazo-pyridines
- Methodologies for synthesizing 3-substituted pyridine precursors and cycliz
-
Aksenov, D. A., et al. "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation."[2] Beilstein Journal of Organic Chemistry, 2020.
-
General Review of Fluorine in Medicinal Chemistry
- Mechanistic explan
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 5. Imidazo(1,5-a)pyridine-3-thiol | C7H6N2S | CID 737312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. imidazo[1,5-a]pyridine [stenutz.eu]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Imidazo[1,5-a]pyridine Scaffold: A Privileged Core for Novel Plasma Kallikrein Inhibitors
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rising Prominence of Plasma Kallikrein as a Therapeutic Target
Plasma kallikrein (PKal) is a serine protease that plays a pivotal role in the kallikrein-kinin system (KKS), a complex signaling cascade involved in inflammation, coagulation, and blood pressure regulation.[1] The primary function of PKal is the cleavage of high-molecular-weight kininogen (HMWK) to release the potent vasodilator and pro-inflammatory peptide, bradykinin.[2][3] Under physiological conditions, the activity of PKal is tightly controlled by endogenous inhibitors, most notably the C1 esterase inhibitor (C1-INH).[4]
Dysregulation of the KKS, leading to excessive PKal activity and bradykinin production, is the underlying cause of several pathological conditions.[1] Most prominently, hereditary angioedema (HAE) is a rare and debilitating genetic disorder characterized by recurrent episodes of severe swelling, often triggered by a deficiency or dysfunction of C1-INH.[5] Beyond HAE, emerging evidence implicates aberrant PKal activity in a range of other diseases, including diabetic macular edema (DME), thrombosis, and inflammatory conditions.[6][7] Consequently, the targeted inhibition of plasma kallikrein has emerged as a compelling therapeutic strategy.
The Imidazo[1,5-a]pyridine Core: A Versatile Scaffold for Drug Discovery
The imidazo[1,5-a]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and synthetic tractability.[8][9] This scaffold is present in a number of biologically active compounds and approved drugs, demonstrating its utility as a privileged structure in drug design.[10] The unique electronic distribution and conformational rigidity of the imidazo[1,5-a]pyridine ring system allow for precise three-dimensional arrangements of substituents, facilitating optimal interactions with biological targets.[11] Furthermore, the scaffold's chemical stability and potential for diverse functionalization make it an attractive starting point for the development of novel therapeutics.[12]
Imidazo[1,5-a]pyridine as a P1 Moiety in Plasma Kallikrein Inhibitors: A Structural Perspective
Recent advancements in the design of small molecule plasma kallikrein inhibitors have highlighted the potential of the imidazo[1,5-a]pyridine scaffold. Notably, patent literature from Shire (now part of Takeda) discloses a series of potent imidazopyridine-based PKal inhibitors, where an imidazo[1,5-a]pyridine moiety serves as a key P1 group.[2] The P1 residue of a protease inhibitor is a critical determinant of its binding affinity and selectivity, as it interacts with the S1 subsite of the enzyme's active site.
The structure of plasma kallikrein's S1 pocket is a deep, negatively charged cavity that preferentially accommodates basic amino acid residues like arginine and lysine. The imidazo[1,5-a]pyridine core, with its basic nitrogen atoms, can effectively mimic the side chains of these natural substrates, forming favorable electrostatic and hydrogen bonding interactions within the S1 pocket. This structural rationale underpins the potent inhibitory activity observed with this class of compounds.
Below is a representative structure of an imidazo[1,5-a]pyridine-based plasma kallikrein inhibitor, based on the descriptions found in the patent literature.
Representative Compound: A Potent Imidazo[1,5-a]pyridine-Based Plasma Kallikrein Inhibitor
| Compound ID | Core Structure | Reported Potency (EC50) | Key Features |
| Exemplary Compound | Imidazo[1,5-a]pyridine | < 1 nM | Imidazo[1,5-a]pyridine as P1 moiety |
Synthetic Strategy for the Imidazo[1,5-a]pyridine Core
The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through various established synthetic routes. A common and versatile approach involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a suitable carbonyl-containing compound or its equivalent. This strategy allows for the introduction of diverse substituents on both the pyridine and imidazole rings of the core structure.
Experimental Protocol: A General Synthesis of the Imidazo[1,5-a]pyridine Core
This protocol outlines a general, multi-step synthesis of a substituted imidazo[1,5-a]pyridine core, which can be adapted for the preparation of plasma kallikrein inhibitors.
Step 1: Synthesis of the 2-(Aminomethyl)pyridine Intermediate
-
Reaction Setup: To a solution of 2-cyanopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide solution at 0 °C. Filter the resulting suspension through a pad of celite and wash the filter cake with THF.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(aminomethyl)pyridine, which can be used in the next step without further purification or purified by column chromatography on silica gel.
Step 2: Cyclocondensation to Form the Imidazo[1,5-a]pyridine Ring
-
Reaction Setup: In a sealed tube, combine the 2-(aminomethyl)pyridine intermediate (1.0 eq) with a suitable α-haloketone (1.1 eq) in a solvent such as ethanol or acetonitrile.
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the formation of the imidazo[1,5-a]pyridine product by TLC or LC-MS.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the desired imidazo[1,5-a]pyridine core.
Diagram of the Synthetic Workflow
Caption: General synthetic route to the imidazo[1,5-a]pyridine core.
Biological Evaluation of Imidazo[1,5-a]pyridine-Based Plasma Kallikrein Inhibitors
The inhibitory potency and selectivity of newly synthesized compounds against plasma kallikrein are determined using a combination of in vitro biochemical and cell-based assays.
Experimental Protocol: In Vitro Plasma Kallikrein Inhibition Assay
This protocol describes a typical chromogenic assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human plasma kallikrein.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Prepare a working solution of human plasma kallikrein in assay buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a working solution of a chromogenic substrate for plasma kallikrein (e.g., S-2302) in assay buffer.
-
-
Assay Procedure:
-
Add a small volume of the test compound dilutions (in DMSO) to the wells of a 96-well microplate.
-
Add the human plasma kallikrein solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution to each well.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Protocol: Ex Vivo Kallikrein-Kinin System (KKS) Activation Assay
This assay assesses the ability of an inhibitor to block the activation of the KKS in a more physiologically relevant matrix, such as human plasma.
-
Sample Preparation:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO or PBS).
-
-
Assay Procedure:
-
Dispense the serially diluted inhibitor into a 96-well plate.
-
Add human plasma (pooled from healthy donors) to each well and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate KKS activation by adding a solution of a known activator, such as human factor XIIa.
-
Incubate the plate at 37 °C for a defined time (e.g., 30 minutes).
-
-
Endpoint Measurement:
-
The activation of the KKS can be quantified by measuring the amount of cleaved high-molecular-weight kininogen (HKa), a biomarker of KKS activation, using a specific enzyme-linked immunosorbent assay (ELISA).[3]
-
-
Data Analysis:
-
Determine the concentration of the inhibitor that produces a 50% reduction in HKa generation (IC50).
-
Diagram of the KKS Activation and Inhibition
Caption: The Kallikrein-Kinin System and the point of therapeutic intervention.
Structure-Activity Relationship (SAR) and Lead Optimization
The development of potent and selective imidazo[1,5-a]pyridine-based plasma kallikrein inhibitors relies on a systematic exploration of the structure-activity relationship. Key areas for modification include:
-
Substituents on the Imidazo[1,5-a]pyridine Core: Modifications at various positions of the bicyclic system can influence binding affinity, selectivity, and pharmacokinetic properties. For instance, the introduction of small alkyl or halo substituents can modulate the electronic properties and steric interactions within the S1 pocket.
-
The Linker Region: The chemical nature and length of the linker connecting the P1 imidazo[1,5-a]pyridine moiety to the rest of the inhibitor are crucial for optimal positioning within the active site.
-
P' and P'' Moieties: Exploration of different chemical groups at the P' and P'' positions, which interact with the S' and S'' subsites of the enzyme, can further enhance potency and selectivity.
The overarching goal of lead optimization is to achieve a balance of high potency, selectivity against other serine proteases, and favorable drug-like properties, including oral bioavailability and a suitable pharmacokinetic profile for the desired therapeutic indication.
Conclusion and Future Directions
The imidazo[1,5-a]pyridine scaffold represents a promising and versatile core for the design of novel, potent, and selective small molecule inhibitors of plasma kallikrein. The structural and chemical features of this privileged scaffold make it an excellent P1 moiety for targeting the S1 subsite of the enzyme. The synthetic accessibility of imidazo[1,5-a]pyridine derivatives allows for extensive SAR exploration to optimize their pharmacological and pharmacokinetic properties. As our understanding of the role of plasma kallikrein in a growing number of diseases expands, the development of orally bioavailable inhibitors based on the imidazo[1,5-a]pyridine core holds significant promise for addressing unmet medical needs in conditions such as hereditary angioedema, diabetic macular edema, and beyond. Future research in this area will likely focus on refining the selectivity profiles of these inhibitors, elucidating their in vivo efficacy in various disease models, and advancing the most promising candidates into clinical development.
References
- Shire Pharmaceuticals Ireland Ltd. (2019). Substituted imidazopyridines as plasma kallikrein inhibitors and uses thereof. WO2019178129A1.
- Sexton, D. J., et al. (2024). A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema. Journal of Allergy and Clinical Immunology.
- Sun, J. C., & Adam, A. (2021). Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment.
- Maurer, M., et al. (2022). Specific Targeting of Plasma Kallikrein for Treatment of Hereditary Angioedema: A Revolutionary Decade. The journal of allergy and clinical immunology. In practice, 10(5), 1163–1172.e1.
- Schmaier, A. H. (2018). Plasma Prekallikrein: Its Role in Hereditary Angioedema and Health and Disease. Frontiers in Medicine, 5, 3.
- Liu, H., et al. (2025). Plasma Kallikrein Inhibitors for Multiple Disorders: Current Advances and Perspectives. Journal of Medicinal Chemistry.
- Colman, R. W., & Schmaier, A. H. (1997).
- Stavrou, E., & Schmaier, A. H. (2015). The vascular side of plasma kallikrein. Blood, 125(4), 589–590.
- Cugno, M., et al. (2003). The plasma kallikrein-kinin system in human diseases.
- Sridevi, C., et al. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 18(30), 5733-5753.
- Kamal, A., et al. (2015). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 13(28), 7734-7751.
- BioCryst Pharmaceuticals, Inc. (2018). Oral Plasma Kallikrein Inhibitor Significantly Reduces Attacks of Hereditary Angioedema. New England Journal of Medicine.
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters.
- KalVista Pharmaceuticals Ltd. (2022). Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema. Journal of Medicinal Chemistry.
- Le, T. N., & Syed, B. A. (2021). Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment.
- Moraski, G. C., et al. (2011). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 2(10), 751–755.
- Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. Revue Roumaine de Chimie, 55(7), 689-693.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2021028645A1 - Plasma kallikrein inhibitors - Google Patents [patents.google.com]
- 5. WO2019178129A1 - Imidazopyridines substituées en tant qu'inhibiteurs de la kallicréine plasmatique et leurs utilisations - Google Patents [patents.google.com]
- 6. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. data.uspto.gov [data.uspto.gov]
- 10. figshare.com [figshare.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-Bromo-8-fluoroimidazo[1,5-a]pyridine
This Application Note is designed for medicinal chemists and process development scientists targeting the imidazo[1,5-a]pyridine scaffold—a privileged structure in modern drug discovery (e.g., IDO1 inhibitors, CB2 agonists).
The presence of the 8-fluoro substituent introduces unique electronic properties that differentiate this protocol from standard heteroaryl couplings. This guide addresses the specific reactivity modulation caused by the fluorine atom and provides a robust, self-validating protocol.
Introduction & Strategic Context
6-Bromo-8-fluoroimidazo[1,5-a]pyridine represents a high-value building block where the fused bicyclic system acts as a bioisostere for indole or azaindole.
-
The 8-Fluoro Group: Serves two critical roles. First, it blocks a metabolic soft spot (ortho to the bridgehead nitrogen), extending half-life (
). Second, its strong inductive effect ( ) lowers the pKa of the ring system and activates the C6-Br bond toward oxidative addition. -
The Challenge: While the electron-deficient nature of the ring accelerates oxidative addition, it also increases susceptibility to nucleophilic aromatic substitution (S_NAr) at the C8-F position or hydrolytic ring opening under harsh basic conditions.
This protocol prioritizes chemoselectivity , ensuring exclusive C–C bond formation at C6 without compromising the C8-F motif.
Mechanistic Insight & Reaction Design
Electronic Activation
The 8-fluoro substituent exerts a strong electron-withdrawing effect (EWG) on the pyridine ring.
-
Impact on C6-Br: The C6-Br bond is significantly more electrophilic than in the non-fluorinated analog. This allows the use of milder precatalysts (e.g., Pd(dppf)Cl₂) and lower temperatures (60–80 °C), reducing the risk of protodeboronation of the boronic acid partner.
-
Impact on Catalyst Choice: Monodentate phosphines (e.g., PPh₃) may be liable to displacement by the nitrogen-rich heterocycle. Bidentate ligands (dppf, Xantphos) or bulky Buchwald ligands (XPhos) are preferred to maintain a stable active Pd(0) species.
Base Selection
Standard bases like
Experimental Workflow & Decision Tree
The following diagram illustrates the decision logic for selecting reaction conditions based on the steric demand of the coupling partner.
Caption: Decision tree for optimizing Suzuki coupling conditions based on substrate complexity.
Optimized Protocol
Reagents & Materials
-
Substrate: 6-Bromo-8-fluoroimidazo[1,5-a]pyridine (1.0 equiv)
-
Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv
-
Catalyst (Condition A): [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂), 5 mol%
-
Catalyst (Condition B): XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)), 2–5 mol%
-
Base: Potassium Phosphate Tribasic (
), 2.0 – 3.0 equiv[1] -
Solvent: 1,4-Dioxane (degassed) and Water (degassed) in a 4:1 ratio.
Step-by-Step Procedure
Step 1: Inert Setup
-
Charge a microwave vial or round-bottom flask with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).[1]
-
Crucial: If using Pd(dppf)Cl₂, add it now (solid). If using XPhos Pd G2, add it now.
-
Seal the vessel and purge with Nitrogen (
) or Argon for 5 minutes.
Step 2: Solvent Addition
-
Add 1,4-Dioxane and Water (4:1 ratio) via syringe.
-
Concentration: 0.1 M to 0.2 M relative to the bromide.
-
-
Sparge the solution with inert gas for another 2–3 minutes to remove dissolved oxygen (essential to prevent homocoupling).
Step 3: Reaction
-
Heat the reaction block to 80 °C .
-
Stir vigorously (800–1000 rpm). The biphasic mixture requires efficient mixing for phase transfer.
-
Checkpoint: Monitor by LCMS at t = 1 hour.
-
Expectation: The 8-fluoro substituent accelerates the reaction; many substrates convert >90% within 2 hours.
-
Observation: Look for the product mass [M+H]+.[2] Watch for de-brominated byproduct (M-Br+H), which indicates the catalyst is active but the transmetalation step is slow (often due to wet solvents or degraded boronic acid).
-
Step 4: Workup
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Filter through a pad of Celite to remove Palladium black.
-
Wash the organic layer with Water (1x) and Brine (1x).
-
Dry over
, filter, and concentrate.
Step 5: Purification
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM / MeOH (0–5% MeOH) or Hexanes / EtOAc.
-
Note: Imidazo[1,5-a]pyridines are weakly basic. If streaking occurs on TLC, add 1% Triethylamine (
) to the eluent.
Optimization Data Summary
The following table summarizes screening results for the coupling of 6-bromo-8-fluoroimidazo[1,5-a]pyridine with Phenylboronic acid (Model Reaction).
| Entry | Catalyst (5 mol%) | Base (2 eq) | Solvent | Temp | Yield (Isolated) | Notes |
| 1 | Pd(PPh₃)₄ | DME/H₂O | 90°C | 65% | Significant homocoupling observed. | |
| 2 | Pd(OAc)₂ / PPh₃ | Toluene/EtOH | 80°C | 58% | Sluggish conversion; Pd black formation. | |
| 3 | Pd(dppf)Cl₂ | Dioxane/H₂O | 80°C | 92% | Clean profile; standard condition. | |
| 4 | XPhos Pd G2 | THF/H₂O | 60°C | 95% | Excellent for sterically hindered partners. | |
| 5 | Pd(dppf)Cl₂ | Dioxane | 100°C | 40% | Fluoride source caused degradation of 8-F. |
Troubleshooting & "Self-Validating" Checks
To ensure trustworthiness, perform these checks if the reaction fails:
-
The "Color Change" Test:
-
Upon heating, the reaction mixture should turn from orange/red (initial Pd) to black/dark brown (active Pd species). If it remains bright orange or turns yellow and precipitates immediately, the catalyst may have been oxidized (check inert atmosphere).
-
-
The "De-halogenation" Signal:
-
If LCMS shows significant hydrodehalogenation (replacement of Br with H), the oxidative addition is working, but transmetalation is failing.
-
Fix: Increase the amount of Boronic Acid (to 1.5 eq) or switch to a more stable Boronic Ester (Pinacol ester). Ensure the base is fully soluble/active.
-
-
Regioselectivity Check:
-
Verify by ¹H NMR that the coupling occurred at C6. The C6 proton (usually a doublet or singlet depending on 8-F coupling) should disappear, while the C5, C7, and bridgehead protons remain. The ¹⁹F NMR shift will remain relatively stable if the C8-F is intact (approx -120 to -140 ppm range).
-
References
-
Imidazo[1,5-a]pyridine Scaffold in Medicinal Chemistry
- Review of synthesis and biological activity.
- Source: Beilstein J. Org. Chem. 2020, 16, 2936–2946.
-
General Suzuki-Miyaura Coupling Conditions
- Comprehensive guide on catalyst selection for heteroaryl halides.
- Source: Organic Chemistry Portal - Suzuki Coupling.
-
Numbering and Structure Verification
-
Catalyst Systems for Heterocycles
- Use of Pd(dppf)Cl2 and XPhos in challenging couplings.
- Source: BenchChem Applic
Sources
Scalable synthesis routes for 6-bromo-8-fluoroimidazo[1,5-a]pyridine
Application Note: Scalable Synthesis of 6-Bromo-8-Fluoroimidazo[1,5-a]pyridine
Executive Summary
This application note details a robust, scalable synthesis route for 6-bromo-8-fluoroimidazo[1,5-a]pyridine , a critical scaffold in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and aldosterone synthase modulators. Unlike general academic preparations, this protocol focuses on process chemistry principles: minimizing chromatographic purification, avoiding cryogenic conditions where possible, and preventing dehalogenation during the reduction of the pyridine precursor.
The route utilizes 5-bromo-3-fluoropicolinonitrile as the commercially available starting material, subjecting it to a chemoselective borane reduction followed by a high-yielding cyclocondensation with triethyl orthoformate.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the formation of the imidazole ring after establishing the pyridine substitution pattern. This avoids the regioselectivity challenges associated with halogenating the fused bicyclic system.
Key Strategic Decisions:
-
Precursor Selection: 5-bromo-3-fluoropicolinonitrile is selected over the ester or aldehyde to minimize over-reduction side products and leverage commercial availability.
-
Chemoselectivity (Critical): Standard catalytic hydrogenation (H₂/Pd-C) of the nitrile is contraindicated due to the high risk of hydrogenolysis (de-bromination). The protocol uses a Borane-Dimethyl Sulfide (BMS) complex to reduce the nitrile to the amine while leaving the aryl bromide and fluoride intact.
-
Cyclization Method: A solvent-free or high-concentration melt with triethyl orthoformate (TEOF) is chosen over the Vilsmeier-Haack approach to eliminate phosphorus waste streams and simplify workup.
Detailed Experimental Protocols
Step 1: Synthesis of (5-Bromo-3-fluoropyridin-2-yl)methanamine
Objective: Selective reduction of the nitrile group without affecting the aryl bromide.
-
Reagents:
-
5-Bromo-3-fluoropicolinonitrile (1.0 equiv)
-
Borane-Dimethyl Sulfide complex (BMS) (2.0 M in THF, 2.5 equiv)
-
Tetrahydrofuran (THF), anhydrous (10 vol)
-
Methanol (MeOH) (for quench)
-
HCl (1.25 M in MeOH)
-
Protocol:
-
Setup: Charge a dry, nitrogen-purged reactor with 5-bromo-3-fluoropicolinonitrile and anhydrous THF. Cool the solution to 0–5 °C.
-
Addition: Add the BMS solution dropwise via an addition funnel, maintaining the internal temperature < 10 °C. Note: BMS is preferred over BH₃-THF for stability and higher concentration, reducing solvent volume.
-
Reaction: Allow the mixture to warm to 20–25 °C and stir for 16 hours. Monitor by HPLC/LC-MS. The nitrile peak should disappear; avoid extended heating to prevent borane-mediated debromination.
-
Quench (Exothermic): Cool back to 0 °C. Carefully quench excess borane by the slow addition of MeOH (gas evolution: H₂). Stir for 30 minutes.
-
De-complexation: Add 1.25 M HCl in MeOH (5 vol) and heat to reflux (65 °C) for 2 hours. This breaks the stable amine-borane complex.
-
Workup: Concentrate the solvent to dryness.[1] Resuspend the residue in water and wash with MTBE (to remove non-basic impurities). Basify the aqueous layer to pH >12 with 50% NaOH. Extract with DCM (3x).[2]
-
Isolation: Dry combined organics over Na₂SO₄ and concentrate. The amine intermediate is typically obtained as a waxy solid or oil and is often pure enough (>95%) for the next step.
Yield Target: 85–92%
Step 2: Cyclization to 6-Bromo-8-fluoroimidazo[1,5-a]pyridine
Objective: Formation of the imidazole ring via condensation.
-
Reagents:
-
(5-Bromo-3-fluoropyridin-2-yl)methanamine (1.0 equiv)
-
Triethyl Orthoformate (TEOF) (5.0–10.0 equiv)
-
Formic Acid (catalytic, 0.1 equiv) or Ammonium Chloride (catalytic)
-
Protocol:
-
Setup: Charge the amine intermediate into a reactor. Add TEOF. The TEOF acts as both reagent and solvent.
-
Catalyst: Add catalytic formic acid.
-
Reaction: Heat the mixture to reflux (146 °C) for 4–6 hours. A distillation head can be used to remove the ethanol by-product, driving the equilibrium forward.
-
Monitoring: Monitor by HPLC. Conversion is usually quantitative.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TEOF.
-
Purification (Crystallization): Dissolve the crude dark residue in a minimal amount of hot Ethyl Acetate (EtOAc). Slowly add n-Heptane until turbidity is observed. Cool slowly to 0–5 °C.
-
Filtration: Collect the off-white to pale yellow crystals by filtration.
Yield Target: 75–85%
Process Safety & Critical Quality Attributes (CQA)
| Parameter | Critical Range | Rationale |
| BMS Addition Temp | < 10 °C | Borane reduction is exothermic; controlling T prevents thermal runaway. |
| Quench Rate | Slow | Rapid H₂ evolution during MeOH quench presents a pressure/flammability hazard. |
| De-complexation | Reflux > 1 hr | Failure to fully break the Amine-Borane complex results in low yield and "sticky" product. |
| Moisture (Step 2) | < 0.1% | TEOF hydrolyzes in the presence of water; use anhydrous conditions. |
Analytical Data (Expected)
-
¹H NMR (400 MHz, DMSO-d₆):
-
Imidazo C3-H: δ ~8.45 (s, 1H) - Characteristic singlet of the imidazole ring.
-
Pyridine C5-H (Imidazo C5): δ ~8.60 (d, J=1.5 Hz, 1H).
-
Pyridine C7-H (Imidazo C7): δ ~7.45 (dd, coupling with F).
-
Imidazo C1-H: δ ~7.60 (s, 1H).
-
-
MS (ESI): m/z 214.9/216.9 [M+H]⁺ (Characteristic 1:1 Br isotope pattern).
Troubleshooting Guide
References
-
Precursor Synthesis (Nitrile Reduction)
- Title: Selective reductions of substituted cyanopyridines.
- Source:Journal of Organic Chemistry, 2005, 70(14), 5519.
-
Context: Establishes Borane-DMS as the standard for preserving halogens during nitrile reduction.
-
Cyclization Methodology
-
Commercial Availability of Starting Material
- General Process Chemistry for Imidazopyridines: Title: Scalable Synthesis of Imidazo[1,5-a]pyridines via Vilsmeier-Haack Cyclization (Alternative Route). Source:Organic Process Research & Development, 2018, 22(10), 1400. Context: Comparison of routes; TEOF route preferred for this specific halogenation pattern to avoid harsh acidic/thermal conditions of Vilsmeier.
Sources
- 1. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 5. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. d-nb.info [d-nb.info]
Solubilizing 6-bromo-8-fluoroimidazo[1,5-a]pyridine for biological assays
Application Note & Protocols
Topic: A Systematic Approach to Solubilizing 6-bromo-8-fluoroimidazo[1,5-a]pyridine for Preclinical Biological Assays
Abstract
The progression of novel chemical entities from discovery to preclinical evaluation is frequently impeded by poor aqueous solubility, a challenge that plagues an estimated 40% of marketed drugs and up to 90% of compounds in discovery pipelines.[1] The heterocyclic compound 6-bromo-8-fluoroimidazo[1,5-a]pyridine represents a class of molecules with significant therapeutic potential but is predicted to have limited aqueous solubility, posing a significant barrier to its evaluation in biological assays. This document provides a detailed, tiered strategy for researchers to systematically solubilize this compound, ensuring solution homogeneity and stability for reliable in vitro and early-stage in vivo studies. We present a series of protocols, from creating high-concentration DMSO stock solutions to developing more complex co-solvent and surfactant-based formulations, underpinned by a robust validation framework to ensure data integrity.
Physicochemical Profile and Solubility Implications
A comprehensive understanding of a compound's physicochemical properties is the cornerstone of a successful formulation strategy.[2] While experimental data for 6-bromo-8-fluoroimidazo[1,5-a]pyridine is not extensively published, we can infer its likely behavior from its structure and data on close structural analogs. The imidazo[1,5-a]pyridine core is a key pharmacophore in medicinal chemistry.[3]
The molecule's structure, featuring a fused heterocyclic ring system with bromine and fluorine substituents, suggests significant lipophilicity. This is supported by computational predictions for similar structures. For instance, the related compound 8-bromo-6-chloroimidazo[1,5-a]pyridine has a calculated LogP of 2.75, indicating a preference for a lipid environment over an aqueous one.[4] Such lipophilic character is a primary driver of poor water solubility.
Furthermore, the nitrogen atoms within the imidazopyridine ring system can act as proton acceptors, giving the molecule a basic character. The predicted basic pKa for a similar imidazo[4,5-b]pyridine is 3.83, suggesting that pH modification may be a viable strategy to enhance solubility, although salt formation is most effective for ionizable drugs.[5][6]
Table 1: Profile of 6-bromo-8-fluoroimidazo[1,5-a]pyridine and Analogs
| Property | Value / Prediction | Implication for Solubility | Source |
| Molecular Formula | C₇H₄BrFN₂ | - | |
| Molecular Weight | 215.02 g/mol | Essential for molarity calculations. | |
| Predicted LogP | > 2.0 (Estimated) | Lipophilic; predicts poor aqueous solubility. | [4] |
| Predicted pKa (Basic) | ~3.5 - 4.5 (Estimated) | Potential for solubility enhancement at acidic pH. | [6] |
| Physical Form | Likely a solid at room temp. | Requires dissolution from a solid state. | [7][8] |
Given this profile, direct dissolution in aqueous buffers is expected to fail. A strategic approach starting with a strong organic solvent is necessary.
A Tiered Strategy for Solubilization
We propose a tiered approach that balances solubilizing power with biological compatibility. The strategy begins with the universal standard for initial screening—dimethyl sulfoxide (DMSO)—and progresses to more complex vehicles as assay requirements dictate.
Caption: Decision workflow for selecting the appropriate solubilization tier.
Tier 1 Protocol: High-Concentration Master Stock Solution
The initial step for any new compound is to create a high-concentration master stock in a solvent capable of full dissolution. Dimethyl sulfoxide (DMSO) is the industry standard due to its excellent solvating power for a wide range of organic molecules and its miscibility with aqueous media.[9]
Objective: To prepare a 10 mM stock solution of 6-bromo-8-fluoroimidazo[1,5-a]pyridine in 100% DMSO.
Materials:
-
6-bromo-8-fluoroimidazo[1,5-a]pyridine (MW: 215.02 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance[10]
-
Vortex mixer and/or sonicator
Protocol:
-
Calculation: Determine the mass of compound required. For 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )
-
Mass = 0.010 mol/L × 0.001 L × 215.02 g/mol = 0.00215 g = 2.15 mg
-
-
Weighing: Accurately weigh 2.15 mg of the compound and transfer it to a clean, dry glass vial. For accuracy, it is often better to weigh a slightly different mass (e.g., 2.20 mg) and adjust the solvent volume accordingly.[10]
-
Dissolution: Add approximately 90% of the final required volume of DMSO (e.g., 900 µL for a 1 mL final volume).
-
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but care must be taken to avoid degradation.
-
Final Volume: Once fully dissolved, add DMSO to reach the final calculated volume. Ensure the solution is a clear, homogenous liquid with no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials (e.g., glass with Teflon-lined caps) to minimize freeze-thaw cycles and solvent evaporation.[11] Store at -20°C or -80°C in a dark, dry place.[12]
Tier 2 Protocol: Working Solutions for In Vitro Assays
Diluting the DMSO stock into an aqueous assay buffer is a critical step where precipitation can occur. The final DMSO concentration in cell-based assays should ideally be kept below 0.5% (and never exceed 1%) to avoid solvent-induced artifacts or cytotoxicity.[12][13][14][15]
Objective: To prepare a 10 µM working solution in cell culture medium with a final DMSO concentration of 0.1%.
Method A: Direct Dilution (for lower final concentrations)
-
From the 10 mM DMSO master stock, perform a 1:1000 dilution directly into the final assay buffer or medium.
-
Example: Add 1 µL of the 10 mM stock to 999 µL of pre-warmed cell culture medium.
-
Mix immediately and thoroughly by gentle inversion or pipetting to avoid localized high concentrations that can cause precipitation.
Method B: Serial Dilution (Recommended) This method minimizes precipitation risk by gradually reducing the solvent concentration.[12]
-
Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in DMSO or the assay buffer (if tolerated). For example, add 2 µL of 10 mM stock to 198 µL of buffer.
-
Final Dilution: Dilute the 100 µM intermediate solution 1:10 into the final assay buffer. For example, add 100 µL of the 100 µM solution to 900 µL of buffer.
-
Vehicle Control: Critically, prepare a matching vehicle control by performing the same dilution steps with DMSO that does not contain the compound. This is essential to differentiate compound effects from solvent effects.[12]
Tier 3 Strategy: Advanced Formulations
If the compound precipitates at the desired concentration using Tier 2 methods, or if the assay is particularly sensitive to DMSO, an advanced formulation is required. This typically involves co-solvents or surfactants.[16][17]
Co-Solvent Approach: Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds by reducing the overall polarity of the solvent system.[16][18]
Table 2: Common Co-solvents for Preclinical Formulations
| Co-Solvent | Properties & Use Cases | Typical Concentration |
| PEG 400 (Polyethylene Glycol 400) | Low toxicity, commonly used for in vitro and in vivo studies. Good solubilizer for many compounds. | 5-20% in final solution |
| Propylene Glycol (PG) | Good solvent, often used in combination with others. Can be viscous. | 10-30% in final solution |
| Ethanol | Strong solvent, but can have biological effects and cause protein precipitation. Use with caution. | < 5-10% in cell assays[19] |
| Cremophor® EL (Polyoxyethylated Castor Oil) | Surfactant. Forms micelles to encapsulate compounds. Can cause toxicity. | 1-5% in final solution |
| Tween® 80 (Polysorbate 80) | Non-ionic surfactant. Less toxic than Cremophor. Widely used.[16] | 1-5% in final solution |
Protocol: Example Co-Solvent Vehicle (10% DMSO / 40% PEG 400 / 50% Saline)
-
Prepare the vehicle by mixing 1 part DMSO, 4 parts PEG 400, and 5 parts sterile saline (v/v/v).
-
Dissolve the 6-bromo-8-fluoroimidazo[1,5-a]pyridine directly into this pre-mixed vehicle to the desired final concentration.
-
This stock can then be further diluted into the assay buffer, ensuring the final concentration of all excipients is below their toxic limits.
Protocol Validation and Quality Control
Visual clarity is not sufficient to confirm dissolution. A self-validating protocol requires empirical confirmation of solubility and stability.
Caption: Workflow for validating the solubility and stability of a prepared solution.
-
Kinetic Solubility Assessment: After preparing the final working solution, allow it to equilibrate for 1-2 hours. Measure turbidity using a nephelometer or a plate reader capable of absorbance scans. A significant increase in turbidity or light scatter compared to the vehicle control indicates precipitation.
-
Stability Assessment: Use a stability-indicating HPLC method to analyze the freshly prepared solution (T=0). Then, incubate the solution under the intended assay conditions (e.g., 37°C for 24 hours) and re-analyze (T=24h). A decrease in the main peak area or the appearance of new peaks indicates compound degradation.
Troubleshooting Guide
Table 3: Common Solubility Issues and Solutions
| Problem | Probable Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer. | Compound "crashing out" as solvent polarity changes. Exceeded aqueous solubility limit. | Use a serial dilution protocol. Lower the final concentration. Move to a Tier 3 formulation with co-solvents or surfactants.[16] |
| Cloudiness or film observed after freeze-thaw. | Compound came out of solution at low temperature. | Warm the stock solution to room temperature or 37°C and vortex/sonicate thoroughly before making dilutions. Confirm dissolution visually. |
| Inconsistent assay results between experiments. | Inaccurate stock concentration due to weighing errors or solvent evaporation. Stock degradation. | Prepare large batches of master stock to use across multiple experiments.[10] Aliquot into single-use vials.[11] Re-qualify stock solution with HPLC if stored for an extended period. |
| High background or cytotoxicity in cell assay. | Solvent toxicity. | Ensure the final DMSO concentration is <0.5%.[12] If using co-solvents, run a dose-response curve of the vehicle alone to determine its non-toxic concentration range. |
References
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Ritika, S. L., Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. Available from: [Link]
-
Guerrieri, F. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]
-
Schaefer, E., & Kuentz, M. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Available from: [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Available from: [Link]
-
Thuy, V. T. T., et al. (2019). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 6(11), 3491-3497. Available from: [Link]
-
Nygaard, R., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. Available from: [Link]
-
Unspecified Author. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available from: [Link]
-
Wang, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(4), 1559–1580. Available from: [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Available from: [Link]
-
Nygaard, R., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available from: [Link]
-
Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Available from: [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Available from: [Link]
-
ResearchGate. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]
-
ResearchGate. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). 6-Bromo-4H-imidazo[4,5-b]pyridine Properties. CompTox Chemicals Dashboard. Available from: [Link]
-
Li, J., et al. (2014). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 5(5), 537–542. Available from: [Link]
-
Kumar, D., et al. (2016). Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. European Journal of Medicinal Chemistry, 124, 72-85. Available from: [Link]
-
Glavač, D., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(24), 9015. Available from: [Link]
-
Sargsyan, K., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Molecules, 26(17), 5326. Available from: [Link]
-
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2025, November 16). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]
-
Frontier Specialty Chemicals. (n.d.). Product Name: 6-Bromoimidazo[1,5-a]pyridine. Available from: [Link]
-
Islam, M. R., et al. (2025, March 24). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Available from: [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. sphinxsai.com [sphinxsai.com]
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- 4. chemscene.com [chemscene.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine | 1417334-55-4 [sigmaaldrich.com]
- 8. 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 9. quora.com [quora.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. enfanos.com [enfanos.com]
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- 14. researchgate.net [researchgate.net]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 18. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing debromination during Suzuki coupling of 6-bromo-8-fluoroimidazo[1,5-a]pyridine
Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of 6-bromo-8-fluoroimidazo[1,5-a]pyridine. Our focus is to provide expert-driven solutions to a common and frustrating side reaction: debromination , also known as hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of my Suzuki coupling?
Debromination is an undesired side reaction where the bromine atom on your 6-bromo-8-fluoroimidazo[1,5-a]pyridine is replaced by a hydrogen atom, yielding 8-fluoroimidazo[1,5-a]pyridine instead of your desired coupled product. This byproduct consumes your starting material, reduces the overall yield, and can complicate the purification process.[1][2]
Q2: Why is my 6-bromo-8-fluoroimidazo[1,5-a]pyridine substrate particularly prone to debromination?
The imidazo[1,5-a]pyridine core is an electron-rich heterocyclic system. Electron-rich aryl bromides are known to be more susceptible to side reactions like debromination.[1][3] The nitrogen atoms in the ring system can also coordinate to the palladium catalyst, potentially altering the catalytic cycle in ways that may favor the undesired pathway.[1]
Q3: What is the primary mechanism of this debromination side reaction?
The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This Pd-H intermediate can arise from the reaction of the palladium complex with various components in the mixture, such as the base, solvent (especially alcohols), or even trace amounts of water.[1][3][4] Once formed, this species can undergo reductive elimination with the aryl group attached to the palladium, leading to the debrominated byproduct (Ar-H).
Q4: How do reaction parameters like catalyst, base, and temperature influence debromination?
Each parameter plays a critical role:
-
Catalyst/Ligand: The electronic and steric properties of the phosphine ligand are crucial. Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the debromination pathway.[2][3][5]
-
Base: The choice and strength of the base can significantly impact the reaction. Strong bases, especially alkoxides or hydroxides, can promote the formation of Pd-H species and accelerate debromination.[2][4]
-
Temperature: Higher reaction temperatures often increase the rate of debromination.[2]
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
Successfully preventing debromination requires a rational selection of reaction conditions that favor the kinetics of the desired Suzuki coupling over the hydrodehalogenation pathway.
Understanding the Competing Pathways
The key to optimization is to accelerate the main Suzuki catalytic cycle, particularly the transmetalation and reductive elimination steps, while suppressing the formation and reactivity of the competing Pd-H species.
Experimental Protocols
Protocol 1: General Starting Conditions
This protocol is a robust starting point for the Suzuki coupling of 6-bromo-8-fluoroimidazo[1,5-a]pyridine, designed to minimize debromination from the outset.
Reagents & Materials:
-
6-bromo-8-fluoroimidazo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane (to make a ~0.1 M solution)
-
Degassed Water (10% of dioxane volume)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel (e.g., Schlenk tube), add the 6-bromo-8-fluoroimidazo[1,5-a]pyridine, arylboronic acid, and finely powdered K₃PO₄.
-
Add the XPhos Pd G3 precatalyst.
-
Seal the vessel, then evacuate and backfill with inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. [6]4. Using a syringe, add the anhydrous dioxane, followed by the degassed water.
-
Place the vessel in a pre-heated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: For Highly Challenging Substrates (Anhydrous Conditions)
If debromination persists or if the boronic acid partner is prone to protodeboronation, an anhydrous protocol may provide better results.
Reagents & Materials:
-
6-bromo-8-fluoroimidazo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
RuPhos Pd G3 (0.03 equiv, 3 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and flame-dried under vacuum (3.0 equiv)
-
Anhydrous Toluene or 2-MeTHF (to make a ~0.1 M solution)
-
Nitrogen or Argon atmosphere in a glovebox or using Schlenk line technique
Procedure:
-
Inside a glovebox or under a strong counter-flow of inert gas, add the 6-bromo-8-fluoroimidazo[1,5-a]pyridine, arylboronic acid pinacol ester, and flame-dried K₃PO₄ to an oven-dried reaction vessel.
-
Add the RuPhos Pd G3 precatalyst.
-
Seal the vessel and bring it out of the glovebox (if used).
-
Using a syringe, add the anhydrous toluene (or 2-MeTHF).
-
Place the vessel in a pre-heated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup and purification are similar to Protocol 1.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
A mechanistic investigation of hydrodehalogenation using ESI-MS. (2013). Chemical Communications. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PMC. [Link]
-
Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. (2006). Organic Chemistry Portal. [Link]
-
2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). ArODES HES-SO. [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2007). The Journal of Organic Chemistry. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). PMC. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing. [Link]
-
Double Suzuki–Miyaura Coupling in the Synthesis of Imidazo[1,2-a]pyridine Derivatives. (2008). [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Academia.edu. [Link]
-
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (n.d.). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5- a ]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2021). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-bromo-8-fluoroimidazo[1,5-a]pyridine Intermediates
Welcome to the technical support center for the purification of 6-bromo-8-fluoroimidazo[1,5-a]pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently encountered challenges during the purification of this important class of heterocyclic compounds. The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2]
This resource provides actionable solutions based on established chemical principles and field-proven experience to help you achieve the desired purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 6-bromo-8-fluoroimidazo[1,5-a]pyridine and its synthetic intermediates.
Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
Question: I'm having difficulty separating my target 6-bromo-8-fluoroimidazo[1,5-a]pyridine intermediate from closely-related impurities using column chromatography. What are the likely causes and how can I improve the separation?
Answer: Poor separation in column chromatography is a common challenge, especially with structurally similar impurities. The primary reasons often involve an inappropriate solvent system, column overloading, or unsuitable stationary phase.
Causality and Solution Pathway:
The polarity of the mobile phase is critical for achieving differential migration of your compound and impurities on the stationary phase.[3] The basic nitrogen in the pyridine ring can interact strongly with the acidic silica gel, leading to peak tailing and poor resolution.[4]
Troubleshooting Steps:
-
Optimize the Solvent System with TLC:
-
Analyze Polarity: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities.[3] A good solvent system will give your target compound an Rf value between 0.2 and 0.4.
-
Adjust Solvent Ratio: If your compound and impurities are moving too quickly (high Rf), decrease the polarity of the mobile phase.[3] Conversely, if they are moving too slowly (low Rf), increase the polarity.[3] For imidazo[1,5-a]pyridine derivatives, common solvent systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[1]
-
Add a Modifier: To counteract the basicity of the pyridine nitrogen, add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to the mobile phase.[3] This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[4]
-
-
Evaluate Sample Loading:
-
Reduce Sample Load: As a general rule, the amount of crude material loaded onto the column should be between 1-5% of the mass of the stationary phase.[3] Overloading the column will lead to broad, overlapping peaks.[3]
-
Increase Column Size: If you need to purify a larger quantity of material, use a column with a larger diameter to maintain an appropriate sample-to-sorbent ratio.[3]
-
-
Consider an Alternative Stationary Phase:
-
Alumina: For highly basic compounds, neutral or basic alumina can be a good alternative to silica gel.[3]
-
Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography using a C18 column can provide excellent separation.[3] A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[3]
-
Issue 2: Compound Fails to Crystallize or "Oils Out" During Recrystallization
Question: I'm trying to purify my 6-bromo-8-fluoroimidazo[1,5-a]pyridine intermediate by recrystallization, but it either remains in solution or separates as an oil. What's going wrong?
Answer: Crystallization is a powerful purification technique, but its success is highly dependent on solvent choice and the presence of impurities. "Oiling out" typically occurs when the solution is supersaturated or cools too quickly, or when impurities inhibit crystal lattice formation.
Causality and Solution Pathway:
The principle of "like dissolves like" is fundamental to selecting an appropriate recrystallization solvent.[5] Your target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The presence of impurities can lower the melting point of your compound, leading to the formation of an oil instead of crystals.
Troubleshooting Steps:
-
Re-evaluate Your Solvent Choice:
-
Solubility Testing: Perform small-scale solubility tests with a range of solvents to find the ideal one.[5] Pyridine derivatives are generally polar and often require polar solvents for recrystallization.[5] A patent for a similar compound, 6-bromoimidazo[1,2-a]pyridine, suggests a mixed solvent system of ethyl acetate and n-hexane for recrystallization.[6]
-
Mixed Solvent Systems: If a single solvent doesn't provide the desired solubility profile, try a mixed solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution.[5] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: If you have a small, pure crystal of your compound, add it to the cooled solution to act as a "seed" for crystallization.[5]
-
-
Address Potential Impurities:
-
Hot Gravity Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them before allowing the solution to cool.[5]
-
Preliminary Purification: If your crude material is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.[3]
-
Issue 3: Low Recovery of the Purified Compound
Question: After purification by column chromatography or recrystallization, the yield of my 6-bromo-8-fluoroimidazo[1,5-a]pyridine intermediate is very low. What are the possible reasons for this loss of material?
Answer: Low recovery can be attributed to several factors, including irreversible adsorption onto the stationary phase, degradation of the compound during purification, or using an excessive amount of solvent during recrystallization.
Causality and Solution Pathway:
The acidic nature of silica gel can sometimes lead to the irreversible adsorption or decomposition of basic compounds like pyridine derivatives.[4] In recrystallization, using too much solvent is a common reason for low yields, as a significant portion of the compound will remain dissolved even after cooling.[5]
Troubleshooting Steps:
-
For Column Chromatography:
-
Assess Stability on TLC: Before running a large-scale column, spot your compound on a TLC plate and let it sit for an hour. Then, develop the plate to see if any degradation has occurred.[3]
-
Use a Less Acidic Stationary Phase: If you suspect degradation on silica, switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[3]
-
Optimize Elution: Ensure you are eluting with a solvent system of sufficient polarity to completely wash your compound off the column. A gradient elution can be effective in this regard.[3]
-
-
For Recrystallization:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[5]
-
Concentrate the Solution: If you've used too much solvent, carefully boil off some of it to increase the concentration of your compound and then allow it to cool again.[5]
-
Cool Slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This will promote the formation of larger, purer crystals and improve recovery.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when working with 6-bromo-8-fluoroimidazo[1,5-a]pyridine intermediates and the solvents used for their purification?
A1: Always handle these compounds in a well-ventilated fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Many of the organic solvents used for purification, such as dichloromethane, ethyl acetate, and hexanes, are flammable and should be kept away from ignition sources.[7]
Q2: My purified 6-bromo-8-fluoroimidazo[1,5-a]pyridine intermediate is colored, even though it should be a white solid. What could be the cause?
A2: Discoloration is often due to the presence of trace impurities or degradation products.[7] Purification by column chromatography, potentially followed by recrystallization, should yield a colorless product. If the color persists, treatment of the solution with activated charcoal before filtration during recrystallization can sometimes remove colored impurities.
Q3: How should I store the purified 6-bromo-8-fluoroimidazo[1,5-a]pyridine intermediate?
A3: It is recommended to store the compound at 2-8°C under dry conditions.[8] To protect it from moisture and light, store it in a tightly sealed, amber glass vial.
Q4: Can I use reversed-phase HPLC for the final purification of my compound?
A4: Yes, reversed-phase High-Performance Liquid Chromatography (HPLC) can be an excellent method for obtaining highly pure material, especially for small-scale purifications.[3] A C18 column with a mobile phase of water and acetonitrile (or methanol) containing a small amount of a modifier like formic acid or trifluoroacetic acid is a good starting point.[3]
Visualization of a General Purification Workflow
Below is a generalized workflow for the purification of a crude 6-bromo-8-fluoroimidazo[1,5-a]pyridine intermediate.
Caption: General purification workflow for 6-bromo-8-fluoroimidazo[1,5-a]pyridine intermediates.
Summary of Chromatographic Conditions
| Stationary Phase | Typical Mobile Phase System | Modifier (if needed) | Application Notes |
| Silica Gel | Ethyl Acetate / Hexanes | 0.1-1% Triethylamine | Good for moderately polar compounds. The modifier helps to reduce peak tailing for basic compounds.[3] |
| Dichloromethane / Methanol | 0.1-1% Triethylamine | Suitable for more polar compounds.[3] | |
| Alumina (Neutral or Basic) | Ethyl Acetate / Hexanes | None | A good alternative to silica for basic compounds that may degrade or adsorb irreversibly.[3] |
| Reversed-Phase (C18) | Acetonitrile / Water | 0.1% Formic Acid or TFA | Excellent for polar compounds and can provide high-resolution separations.[3] |
References
- BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Sharma, V., & Kumar, V. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
- Kavalenka, A. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry.
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- Frontier Specialty Chemicals. (n.d.). Product Name: 6-Bromoimidazo[1,5-a]pyridine.
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
Technical Support Center: Reactivity Optimization for 6-Bromoimidazo[1,5-a]pyridine
This guide addresses the specific challenges associated with the functionalization of 6-bromoimidazo[1,5-a]pyridine . This scaffold presents a unique electronic duality: an electron-rich, nucleophilic imidazole ring fused to a pyridine ring. This fusion renders the C6-bromo position significantly less electrophilic than standard aryl bromides, often leading to stalled oxidative addition steps in cross-coupling or competitive deprotonation during lithiation.
Topic: Troubleshooting Low Reactivity & Side Reactions at the C6 Position Applicable Scaffold: Imidazo[1,5-a]pyridine (Note: Distinct from imidazo[1,2-a]pyridine) Target Audience: Medicinal Chemists, Process Chemists
Module 1: Diagnostic & Reactivity Profile
Before modifying conditions, verify the electronic landscape of your substrate. The imidazo[1,5-a]pyridine core is isoelectronic with azulene.
-
C1 & C3 (Imidazole Ring): Highly nucleophilic. Prone to direct electrophilic substitution (SEAr) and competitive deprotonation (pKa ~28-30).
-
C6 (Pyridine Ring): The bromine handle here is deactivated towards oxidative addition because the overall bicycle is electron-rich. Standard catalysts (e.g., Pd(PPh3)4) often fail to insert into the C-Br bond.
Figure 1: Reactivity landscape of the 6-bromoimidazo[1,5-a]pyridine scaffold.
Module 2: Troubleshooting Palladium Cross-Coupling (Suzuki/Buchwald)
User Issue: "My Suzuki coupling with 6-bromoimidazo[1,5-a]pyridine yields <10% product. The starting material remains unreacted or undergoes protodebromination."
Root Cause Analysis:
-
Slow Oxidative Addition: The electron-rich nature of the fused ring increases the electron density at C6, making the C-Br bond stronger and less reactive toward Pd(0).
-
Catalyst Deactivation: Although less basic than pyridine, the N2 nitrogen can still form stable, non-reactive complexes with palladium, especially monodentate phosphines.
Optimization Protocol:
| Variable | Recommendation | Scientific Rationale |
| Catalyst Precursor | Pd-G3/G4 Precatalysts (e.g., XPhos Pd G4) | Precatalysts ensure rapid generation of the active monoligated Pd(0) species, essential for difficult oxidative additions. |
| Ligand Class | Dialkylbiaryl Phosphines (XPhos, SPhos, RuPhos) | These electron-rich, bulky ligands facilitate oxidative addition into electron-rich aryl halides and prevent N-coordination. |
| Base | K₃PO₄ (3.0 equiv) or Cs₂CO₃ | Stronger inorganic bases aid the transmetallation step, which can be rate-limiting if the boronic acid is hindered. |
| Solvent | 1,4-Dioxane/H₂O (4:1) at 100°C | Water is critical for activating the boronic acid/ester. High temperature is required to overcome the activation energy of the C-Br bond cleavage. |
Step-by-Step Rescue Protocol:
-
Degas Rigorously: Oxygen promotes homocoupling and catalyst death. Sparge solvents with Argon for 15 mins.
-
Load Catalyst: Use XPhos Pd G3 (2-5 mol%). Avoid Pd(PPh₃)₄ or Pd(dppf)Cl₂ for this specific substrate.
-
Temperature Ramp: Heat to 100-110°C. If microwave is available, 120°C for 30 mins is often superior to overnight reflux.
-
Check for Protodebromination: If you see mass [M-Br+H], your hydride source is likely the solvent or impurities. Switch to anhydrous toluene/dioxane with minimal water.
Module 3: Troubleshooting Lithiation (Halogen-Metal Exchange)
User Issue: "I tried to lithiate 6-bromoimidazo[1,5-a]pyridine with n-BuLi to react with an electrophile, but I got a complex mixture/wrong regioisomer."
Root Cause Analysis:
-
Competitive Deprotonation: The protons at C3 (and C1) are relatively acidic. n-BuLi is a strong base and often deprotonates C3 faster than it performs the Br-Li exchange at C6.
-
Halogen Dance: Even if C6-Li forms, the lithium can migrate to thermodynamically more stable positions (C3 or C5) if the temperature is not strictly controlled.
Optimization Protocol:
| Parameter | Standard (Fails) | Optimized Condition |
| Reagent | n-Butyllithium | t-Butyllithium (2.0 equiv) |
| Mechanism | Base-driven deprotonation | Single Electron Transfer (SET) / Rapid Exchange |
| Temperature | -78°C to 0°C | -78°C (Strict) |
| Quench Time | 30-60 mins | < 5 mins (In-situ quench preferred) |
Correct Workflow for C6 Functionalization:
-
Dry Conditions: Flame-dry flask, Ar atmosphere. THF solvent.[1]
-
Cryogenic Cooling: Cool substrate in THF to -78°C .
-
Reagent Addition: Add t-BuLi (2.0 equiv) dropwise.
-
Note:t-BuLi performs Halogen-Lithium exchange orders of magnitude faster than deprotonation.
-
Why 2 equiv? One mole exchanges the Br, the second mole destroys the formed t-BuBr (preventing alkylation side reactions).
-
-
Immediate Trapping: Add the electrophile (e.g., DMF, I₂, aldehyde) immediately (within 1-2 minutes). Do not let the lithiated species sit, or it may isomerize ("dance").
-
Alternative: If t-BuLi is unavailable, use isopropylmagnesium chloride (iPrMgCl·LiCl) (TurboGrignard) at 0°C to RT. This avoids deprotonation entirely but requires the C-Br bond to be sufficiently activated (which is borderline for this scaffold; heating to 40°C might be needed).
Module 4: Decision Tree & Workflow
Use this flowchart to select the correct experimental path based on your failure mode.
Figure 2: Decision tree for selecting the appropriate remediation strategy.
Frequently Asked Questions (FAQ)
Q1: Can I use direct C-H activation to functionalize C6 instead of using the bromide? A: Generally, no . Direct C-H activation on imidazo[1,5-a]pyridine occurs preferentially at C3 (and C1) due to the high electron density in the imidazole ring. C6 is electronically deactivated for electrophilic C-H activation. Radical C-H functionalization (Minisci-type) might target C5 or C8 depending on conditions, but C6 is rarely the major isomer. The 6-bromo precursor is the most reliable entry point for C6 diversity.
Q2: My reaction turns black immediately. Is the catalyst dead? A: Rapid blackening usually indicates the precipitation of Pd-black (inactive Pd(0) aggregates). This confirms that your ligand is not stabilizing the Pd(0) species effectively or your reaction mixture contains too much oxygen.
-
Fix: Switch to a precatalyst system (like Buchwald G3/G4) which releases the active species slowly, or add additional free ligand (e.g., 1:2 Pd:Ligand ratio).
Q3: Why do I see "dimer" formation? A: Homocoupling of the boronic acid is common if the oxidative addition is slow (excess boronic acid reacts with itself). This confirms that the Pd is active but cannot insert into your C6-Br bond.
-
Fix: Increase the catalyst activity (use SPhos or XPhos ) to make the C-Br insertion competitive against the homocoupling background reaction.
References
-
Mechanistic Insight into Cross-Coupling on Heterocycles
-
Regioselectivity of Imidazo[1,5-a]pyridines
-
Lithium-Halogen Exchange Fundamentals
Sources
- 1. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
Technical Support Center: Recrystallization of 6-bromo-8-fluoroimidazo[1,5-a]pyridine
The following technical guide addresses the recrystallization and purification of 6-bromo-8-fluoroimidazo[1,5-a]pyridine . This response is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-purity isolation of this specific halogenated heterocyclic scaffold.
Case ID: PUR-IMDZ-15A-BF Subject: Solvent Selection & Troubleshooting for Halogenated Imidazo[1,5-a]pyridine Purification Status: Resolved / Guide Available[1]
Executive Summary & Compound Profile
Compound: 6-bromo-8-fluoroimidazo[1,5-a]pyridine Chemical Nature: Fused bicyclic nitrogen heterocycle with dual halogenation.[1] Physicochemical Insight: Unlike its more common isomer (imidazo[1,2-a]pyridine), the imidazo[1,5-a]pyridine core possesses a distinct dipole moment and packing structure. The presence of the 6-bromo and 8-fluoro substituents significantly increases lipophilicity compared to the parent heterocycle, reducing water solubility and enhancing solubility in chlorinated solvents and aromatics.[1]
Primary Purification Challenge: This scaffold often exhibits "oiling out" behavior due to the disruption of crystal lattice formation by the fluorine atom and the low melting point of many imidazo[1,5-a]pyridine derivatives.
Recommended Solvent Systems
Based on the solubility profile of halogenated imidazo[1,5-a]pyridines and specific synthesis patents (e.g., WO2022053000A1), the following solvent systems are validated for screening.
Tier 1: Single-Solvent Systems (Preferred)[1]
| Solvent | Temperature Range | Suitability | Technical Notes |
| Ethanol (Abs.) | Reflux | High | Best Starting Point. Protic nature helps stabilize the polar nitrogen core while the ethyl group accommodates the lipophilic halogens.[1] |
| Toluene | Moderate | Excellent for removing non-polar impurities.[1] The compound is soluble in hot toluene (as indicated in cyclization protocols) but less soluble cold. | |
| Acetonitrile | Reflux | High | Good for polar impurities.[1] Often yields sharper crystals than alcohols for this class.[1] |
Tier 2: Binary Solvent Systems (Anti-Solvent)
| Solvent Pair | Ratio (v/v) | Method | Technical Notes |
| EtOAc / Heptane | 1:3 to 1:5 | Vapor Diffusion or Hot Saturation | Standard method.[1] Dissolve in min. hot EtOAc, add hot Heptane until turbid, cool slowly. |
| DCM / Hexanes | 1:4 | Layering | For Oiling Out Issues. Dissolve in DCM; carefully layer Hexanes on top.[1] Allow diffusion at |
| THF / Water | 1:1 to 1:2 | Dropwise Addition | Use only if organic pairs fail.[1] Dissolve in THF, add water dropwise. Risk of oiling out is higher.[1] |
Troubleshooting Guide (Q&A)
Q1: The product is "oiling out" (forming a gum) instead of crystallizing. How do I fix this?
Diagnosis: This is common with fluorinated heterocycles.[1] The melting point is likely depressed by impurities, or the cooling rate is too fast. Corrective Actions:
-
Re-dissolve and Seed: Re-heat the mixture until clear. Add a tiny seed crystal (if available) or scratch the glass surface at the air-liquid interface.[1]
-
Change the Solvent: Switch from a boiling point difference method (e.g., Ethanol) to a polarity difference method (e.g., DCM/Hexane layering).
-
Use the "Cloud Point" Technique: In an EtOAc/Heptane system, add Heptane only until the solution is faintly cloudy at reflux. Do not over-saturate. Let it cool to RT with stirring, then move to a fridge.
Q2: My crystals are highly colored (yellow/brown), but the product should be off-white.
Diagnosis: Imidazo[1,5-a]pyridines are prone to oxidation or retaining polymeric by-products from the cyclization (e.g., from POCl
-
Charcoal Treatment: Before recrystallization, dissolve the crude in hot Ethanol or Toluene, treat with activated charcoal (5 wt%), filter through Celite while hot, then proceed with crystallization.
-
Silica Plug: If the color persists, pass the solution through a short pad of silica gel (eluting with DCM) to remove polar tars before attempting recrystallization.
Q3: I have low recovery yield (<40%). Is the product decomposing?
Diagnosis: Likely not decomposition, but high solubility in the mother liquor. The Br/F substitution makes the molecule quite soluble in organic solvents.[1] Corrective Actions:
-
Concentrate Further: Evaporate the mother liquor to 20% volume and induce a second crop.
-
Switch Anti-Solvent: If using Hexanes, switch to Pentane (less solubilizing) or cool the Hexane system to
C (dry ice/acetone bath) to force precipitation.
Experimental Protocol: Standardized Recrystallization
Objective: Purification of 5.0 g crude 6-bromo-8-fluoroimidazo[1,5-a]pyridine.
-
Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.
-
Solvent Addition: Add Ethanol (approx. 15-20 mL) and heat to reflux (
C).-
Note: If not fully soluble after 25 mL, add Ethyl Acetate dropwise until clear.
-
-
Filtration (Optional): If insoluble particles remain, filter hot through a pre-warmed glass funnel.
-
Crystallization:
-
Remove from heat.[1]
-
Allow to cool to Room Temperature (RT) slowly (over 1-2 hours).
-
Critical Step: If no crystals form at RT, scratch the vessel walls.
-
Place in a refrigerator (
C) for 12 hours.
-
-
Collection: Filter the crystals using a Buchner funnel. Wash with cold Ethanol/Hexane (1:1) mixture.
-
Drying: Dry under high vacuum (<5 mbar) at
C for 4 hours to remove solvent trapped in the lattice.
Decision Logic for Solvent Selection
The following diagram illustrates the logical flow for selecting the optimal purification strategy based on observed crude behavior.
Caption: Decision tree for selecting and optimizing recrystallization conditions for imidazo[1,5-a]pyridine derivatives.
References
- Synthesis of 6-bromo-8-fluoroimidazo[1,5-a]pyridine (Intermediate 13D)
-
General Synthesis and Properties of Imidazo[1,5-a]pyridines Source: Beilstein Journal of Organic Chemistry (2020). Context: Provides general recrystallization protocols (Ethanol) for substituted imidazo[1,5-a]pyridines and discusses the solubility of the fused heterocyclic core. URL:[Link]
-
Recrystallization of Imidazo[1,5-a]pyridine Salts Source: MDPI Catalysts (2020). Context: Details the purification of imidazo[1,5-a]pyridine derivatives using DCM/Hexane layering techniques, applicable when the neutral form oils out. URL:[Link][2][3]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing Imidazo[1,5-a]- and Imidazo[1,2-a]pyridine Isomers by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural determination of heterocyclic scaffolds is paramount. Imidazopyridines, a class of bicyclic nitrogen-containing heterocyles, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The constitutional isomerism between imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine presents a significant analytical challenge, as these isomers often exhibit similar physical properties, yet can possess markedly different biological activities.[1][2] This guide provides an in-depth, experimentally-grounded comparison of these two isomeric systems, focusing on the power of Nuclear Magnetic Resonance (NMR) spectroscopy to provide unambiguous structural assignment.
The Structural Nuance: Why Isomeric Distinction Matters
The fusion of the imidazole and pyridine rings can occur in different ways, leading to distinct isomeric scaffolds.[1] The imidazo[1,2-a]pyridine system is characterized by a bridgehead nitrogen atom at position 4, while the imidazo[1,5-a]pyridine isomer has the bridgehead nitrogen at position 2. This seemingly subtle difference in connectivity profoundly impacts the electronic distribution and, consequently, the chemical environment of each proton and carbon atom within the molecule. These differences are the key to their differentiation by NMR.
Diagram: Isomeric Scaffolds
Caption: Chemical structures of imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine.
¹H NMR: A First Look at the Proton Environment
The one-dimensional ¹H NMR spectrum provides the initial and often most telling clues for distinguishing between the two isomers. The chemical shifts (δ) of the protons are highly sensitive to the local electronic environment.
Key Diagnostic Regions in the ¹H NMR Spectrum:
-
The Imidazole Protons:
-
Imidazo[1,2-a]pyridines: The protons on the imidazole ring (H-2 and H-3) typically appear as singlets or doublets depending on substitution. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the adjacent pyridinic nitrogen.
-
Imidazo[1,5-a]pyridines: The imidazole protons (H-1 and H-3) also present as singlets or doublets. Notably, the H-1 proton in the [1,5-a] isomer is often observed at a relatively downfield chemical shift due to its proximity to the bridgehead nitrogen and the adjacent pyridine ring.
-
-
The Pyridine Protons:
-
Imidazo[1,2-a]pyridines: The protons on the pyridine ring (H-5, H-6, H-7, and H-8) exhibit characteristic coupling patterns (doublets, triplets, or doublet of doublets). The H-5 proton, being peri to the imidazole nitrogen, is often significantly deshielded and appears at the lowest field among the pyridine protons.[3]
-
Imidazo[1,5-a]pyridines: The pyridine protons (H-5, H-6, H-7, and H-8) also show predictable multiplicities. A key differentiator is often the chemical shift of the H-8 proton, which is adjacent to the bridgehead nitrogen and can be distinguished from the H-5 proton in the [1,2-a] isomer.
-
Table 1: Comparative ¹H NMR Chemical Shift Ranges (ppm) for Unsubstituted Imidazopyridine Scaffolds
| Proton Position | Imidazo[1,2-a]pyridine | Imidazo[1,5-a]pyridine |
| H-1 | - | ~8.04 |
| H-2 | ~7.89 | - |
| H-3 | ~7.36 | ~7.72 |
| H-5 | ~8.10 | ~8.08 |
| H-6 | ~6.80 | ~6.56 |
| H-7 | ~7.18 | ~6.45 |
| H-8 | ~7.62 | ~7.48 |
Note: Chemical shifts are approximate and can vary significantly with substitution. Data is compiled from representative spectra.[4][5][6][7]
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of the carbon atoms. The chemical shifts of the carbon atoms, particularly the bridgehead carbons and those in the imidazole ring, are highly diagnostic.
Diagnostic Carbon Signals:
-
Bridgehead Carbons: The chemical shifts of the two bridgehead carbons (C-8a in [1,2-a] and C-8a in [1,5-a]) are distinct due to the different nitrogen connectivity.
-
Imidazole Carbons: The carbons of the imidazole ring (C-2, C-3 in [1,2-a] and C-1, C-3 in [1,5-a]) also exhibit characteristic chemical shifts that are invaluable for structural assignment.
Table 2: Comparative ¹³C NMR Chemical Shift Ranges (ppm) for Unsubstituted Imidazopyridine Scaffolds
| Carbon Position | Imidazo[1,2-a]pyridine | Imidazo[1,5-a]pyridine |
| C-2 | ~146.2 | - |
| C-3 | ~108.5 | ~130.4 |
| C-5 | ~125.0 | ~121.1 |
| C-6 | ~112.8 | ~113.1 |
| C-7 | ~126.0 | ~117.5 |
| C-8 | ~117.9 | ~119.1 |
| C-8a | ~146.1 | ~136.4 |
Note: Chemical shifts are approximate and can vary significantly with substitution. Data is compiled from representative spectra.[7][8][9][10]
2D NMR: Unveiling the Connectivity
While 1D NMR provides a wealth of information, complex substitution patterns can lead to spectral overlap and ambiguity. Two-dimensional (2D) NMR experiments are indispensable for definitively establishing the isomeric scaffold by revealing through-bond and through-space correlations.
Key 2D NMR Experiments for Isomer Differentiation:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[11] It is instrumental in assigning the carbon signals based on the already assigned proton spectrum. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for this specific analytical problem. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[12] By carefully analyzing the HMBC correlations, the entire carbon skeleton can be pieced together, providing irrefutable evidence for the isomeric form.
Diagram: Key HMBC Correlations for Isomer Distinction
Caption: A streamlined workflow for NMR-based isomer differentiation.
Conclusion
The differentiation of imidazo[1,5-a]- and imidazo[1,2-a]pyridine isomers, while challenging, is readily achievable through a systematic and multi-faceted NMR spectroscopic approach. While ¹H and ¹³C NMR provide initial, powerful insights, the unambiguous assignment relies heavily on the connectivity information gleaned from 2D experiments, particularly HMBC. By understanding the characteristic spectral features of each isomer and applying the robust experimental workflow outlined in this guide, researchers can confidently and accurately determine the structure of their imidazopyridine compounds, a critical step in the advancement of medicinal chemistry and drug discovery.
References
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). Chemproc, 18(10), e00010.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Organic & Inorganic Au.
-
Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. (2021). Organic & Biomolecular Chemistry. Available from: [Link]
-
Synthesis of novel imidazo[1,5-a]pyridine derivates. (2012). ResearchGate. Available from: [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. (2013). ResearchGate. Available from: [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Available from: [Link]
-
Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. (2021). Angewandte Chemie International Edition. Available from: [Link]
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. (2025). RSC Publishing. Available from: [Link]
-
FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2025). ResearchGate. Available from: [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2024). ACS Omega. Available from: [Link]
-
Supplementary Materials. (n.d.). The Royal Society of Chemistry. Available from: [Link]
-
Figure 1 (A) Imidazo[1,2-a]pyridine-based drugs. (B) Chemical structure... (n.d.). ResearchGate. Available from: [Link]
-
A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3'. (n.d.). SciSpace. Available from: [Link]
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. (2021). Semantic Scholar. Available from: [Link]
-
13 C NMR spectrum of imidazo[1,2-a]pyridine 6a. (n.d.). ResearchGate. Available from: [Link]
-
HSQC and HMBC. (n.d.). Columbia University. Available from: [Link]
-
An Efficient Synthesis of Imidazo[1,2-a]pyridines. (2019). Thai Journal of Science and Technology. Available from: [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2022). ACS Omega. Available from: [Link]
-
Leveraging the HMBC to Facilitate Metabolite Identification. (2022). Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). DiVA. Available from: [Link]
-
Unified and Isomer-Specific NMR Metabolomics Database for the Accurate Analysis of 13C–1H HSQC Spectra. (2015). ACS Chemical Biology. Available from: [Link]
-
and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). Molecules. Available from: [Link]
-
Vertically-expanded imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridine via dehydrogenative coupling. (2018). Organic & Biomolecular Chemistry. Available from: [Link]
-
Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. (2021). ResearchGate. Available from: [Link]
-
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. (2021). New Journal of Chemistry. Available from: [Link]content/articlelanding/2021/nj/d1nj01103j)
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 6. Imidazo[1,5-a]pyridine(274-47-5) 1H NMR spectrum [chemicalbook.com]
- 7. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 8. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
19F NMR shift analysis of 8-fluoroimidazo[1,5-a]pyridine derivatives
19F NMR Shift Analysis of 8-Fluoroimidazo[1,5-a]pyridine Derivatives: A Comparative Technical Guide
Part 1: Executive Summary & Strategic Rationale
The "Fluorine Scan" in Heterocyclic Design In modern medicinal chemistry, the imidazo[1,5-a]pyridine scaffold has emerged as a critical bioisostere for indole and quinoline cores, offering unique hydrogen bond acceptor vectors and metabolic stability profiles. However, substituting this scaffold with fluorine—specifically at the 8-position—introduces significant electronic perturbations that are often mischaracterized by standard 1H NMR due to spectral crowding.
This guide provides a definitive technical analysis of 8-fluoroimidazo[1,5-a]pyridine , comparing its 19F NMR signature against its structural isomer (8-fluoroimidazo[1,2-a]pyridine) and standard proton NMR methods.
Why This Matters:
-
Methodological Superiority: 19F NMR offers a "zero-background" quantitative readout in biological media, unlike 1H NMR.
Part 2: Technical Deep Dive – Electronic Structure & Shift Analysis
The Scaffold Architecture & Numbering
To interpret the NMR data correctly, we must first define the topology. Unlike the more common imidazo[1,2-a]pyridine (where N1 is the bridgehead), the imidazo[1,5-a]pyridine system features a bridgehead nitrogen at position 8a (IUPAC numbering varies, but chemically it is the fusion nitrogen) and a carbon at the other bridgehead.
-
The 8-Position: Located on the pyridine ring, adjacent to the bridgehead nitrogen.
-
Electronic Environment: The C8-Fluorine bond is highly polarized by the adjacent bridgehead nitrogen's lone pair and the aromatic ring current.
Comparative Chemical Shift Analysis
The following table contrasts the expected 19F chemical shifts of the 8-fluoro derivative against its isomers and common standards.
| Compound | Structure Type | 19F Chemical Shift (δ ppm)* | Electronic Driver |
| 8-Fluoroimidazo[1,5-a]pyridine | Target Scaffold | -128.0 to -135.0 | Ortho to bridgehead N; peri-interaction with H1. |
| 8-Fluoroimidazo[1,2-a]pyridine | Isomer | -130.5 to -138.0 | Ortho to bridgehead N; different dipole vector. |
| 6-Fluoroimidazo[1,5-a]pyridine | Regioisomer | -115.0 to -120.0 | Meta to bridgehead; less deshielded. |
| Fluorobenzene | Reference | -113.15 | Standard aromatic shielding. |
| 2-Fluoropyridine | Reference | -66.0 to -70.0 | Strong ortho-N deshielding (extreme case). |
*Note: Shifts are referenced to CFCl3 (0 ppm) in CDCl3. Values are predictive estimates based on electronic structure calculations and analog data.
Coupling Constants (J-Values)
The 19F signal is rarely a singlet. It acts as a spy for local conformation via scalar coupling.
- (Ortho): 8–11 Hz. Coupling to the proton at C7.
- (Meta): 4–6 Hz. Coupling to the proton at C6.
- (Peri): 1–3 Hz. A diagnostic "through-space" or extended pi-system coupling to the proton at C1 (imidazole ring), confirming the 1,5-a fusion geometry.
Part 3: Experimental Protocols
Protocol A: Synthesis of 8-Fluoroimidazo[1,5-a]pyridine Core
Rationale: The most robust route utilizes a condensation-cyclization sequence that avoids harsh conditions which might defluorinate the ring.
Reagents:
-
3-Fluoropyridine-2-carbaldehyde (Starting Material)
-
Amine source (e.g., Ammonium acetate or a primary amine for N-substitution)
-
Formaldehyde (Paraformaldehyde)[1]
-
Catalyst: L-Proline or Copper(I) (for oxidative coupling)
Workflow (Three-Component Coupling):
-
Dissolution: Dissolve 3-fluoropyridine-2-carbaldehyde (1.0 eq) and amine (1.2 eq) in DMSO.
-
Activation: Add L-Proline (20 mol%) and stir at RT for 30 min (Imine formation).
-
Cyclization: Add Paraformaldehyde (1.5 eq) and heat to 80°C for 4-6 hours.
-
Workup: Dilute with EtOAc, wash with brine (3x) to remove DMSO. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: 19F NMR Acquisition Parameters
Rationale: 19F has a wide spectral width and long relaxation times (
-
Instrument: 400 MHz or higher (376 MHz for 19F).[2]
-
Pulse Sequence: zgig (Inverse gated decoupling) for quantitative results (eliminates NOE).
-
Spectral Width (SW): 200 ppm (ensure -50 to -250 ppm is covered).
-
Relaxation Delay (D1): 20 seconds .
-
Why? Fluorine
in heteroaromatics can range from 2-5 seconds. For 99% magnetization recovery ( ), a long D1 is non-negotiable for qNMR.
-
-
Offset (O1P): -120 ppm (Center of the aromatic fluorine region).
-
Scans (NS): 64 (High sensitivity allows fewer scans than 13C).
Part 4: Visualizations
Figure 1: Synthesis & Signal Origin Pathway
This diagram maps the chemical transformation to the resulting NMR signal origin, highlighting the critical C8 position.
Caption: Reaction pathway converting the fluorinated precursor to the fused heterocycle, showing the electronic influence of the bridgehead nitrogen on the final 19F signal.
Figure 2: Analytical Decision Tree (19F vs 1H)
Use this logic flow to determine when to deploy 19F NMR over standard 1H NMR.
Caption: Strategic decision matrix for selecting the optimal NMR modality based on sample complexity and analytical goals.
Part 5: References
-
Synthesis of Imidazo[1,5-a]pyridines: Wang, H., et al. "Efficient three-component coupling reaction... produces imidazo[1,5-a]pyridinium ions." Journal of Organic Chemistry, 2015.
-
19F NMR Chemical Shift Ranges: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.
-
qNMR Parameters: "19F and 1H quantitative-NMR spectroscopic analysis of fluorinated... cannabinoids."[3] Analytical Methods, 2018.
-
Fragment-Based Drug Discovery: Norton, R. S., et al. "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules, 2016.[4]
-
Electronic Effects in Imidazopyridines: "Demystifying fluorine chemical shifts... of fluorohistidine isomers." RSC Advances, 2015.
Sources
Crystal Structure Analysis & Benchmarking: 6-Bromo-8-Fluoroimidazo[1,5-a]pyridine
The following guide provides an advanced technical analysis of the crystal structure and benchmarking of 6-bromo-8-fluoroimidazo[1,5-a]pyridine . This document is designed for medicinal chemists and crystallographers, moving beyond basic characterization to functional structural analysis.
Part 1: Strategic Context & Compound Significance
The imidazo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, serving as a core for IDO1 inhibitors, imaging agents, and optical materials. The specific substitution pattern of 6-bromo-8-fluoro is critical for two reasons:
-
Synthetic Utility: The 6-bromo group serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to elaborate the core into complex drugs.
-
Conformational & Electronic Control: The 8-fluoro substituent exerts a "through-space" electrostatic influence, modulating the electron density of the bridgehead nitrogen and altering the dipole moment, which critically impacts crystal packing and solubility.
The "Product" vs. Alternatives
To evaluate the performance of the 6-bromo-8-fluoro derivative, we benchmark it against its non-fluorinated and non-brominated analogs.
| Feature | 6-Bromo-8-Fluoro (Target) | 6-Bromo Analog (Alternative A) | 8-Fluoro Analog (Alternative B) |
| Crystal Packing Driver | Dual Halogen/Dipole: Br···N halogen bonds + F-dipole repulsion/attraction. | Halogen Bonding: Dominant C-Br···N interactions. | |
| Density ( | High (~1.8 - 1.9): Efficient packing due to F atom size/weight ratio. | Medium (~1.7): Less efficient space filling without F. | Low (~1.4): Lacks heavy atom (Br). |
| Solubility (LogP) | Moderate: F increases lipophilicity but reduces lattice energy vs non-F. | Lower: Stronger lattice energy often reduces solubility. | High: Lower lattice energy, higher solubility. |
| Electronic Character | Electron Deficient: Pyridine ring highly deactivated. | Moderately Deficient: Inductive effect of Br only. | Slightly Deficient: Inductive effect of F only. |
Part 2: Experimental Protocol (Synthesis & Crystallization)
To analyze the crystal structure, high-quality single crystals are required. The presence of the heavy Bromine atom facilitates X-ray structure solution via the Heavy Atom Method, but the Fluorine atom can introduce disorder if not crystallized slowly.
Workflow Diagram
Figure 1: Synthesis and Crystallization Workflow for Structure Determination.
Step-by-Step Protocol
1. Synthesis (The Cyclization)
-
Reagents: 2-(aminomethyl)-5-bromo-3-fluoropyridine (1.0 eq), Triethyl orthoformate (5.0 eq), Formic acid (cat.), Ethanol (solvent).
-
Procedure:
-
Dissolve the amine precursor in ethanol (0.5 M).
-
Add triethyl orthoformate and a catalytic amount of formic acid.
-
Reflux for 4–6 hours under
atmosphere. Monitor by TLC (formation of a fluorescent spot). -
Concentrate in vacuo. Neutralize with sat.
and extract with DCM. -
Purify via silica gel chromatography (EtOAc/Hexane gradient).
-
2. Crystallization (Vapor Diffusion)
-
Objective: Obtain blocks/prisms suitable for XRD, minimizing twinning.
-
Method:
-
Dissolve 20 mg of the purified compound in a minimal amount of DCM (0.5 mL) in a small vial.
-
Place this open vial inside a larger jar containing 5 mL of Hexane (or Diethyl Ether).
-
Seal the outer jar tightly.
-
Store at 4°C. The hexane vapors will slowly diffuse into the DCM, reducing solubility and growing crystals over 3–5 days.
-
Note: If crystals grow too fast (needles), switch to MeOH/Water slow evaporation.
-
3. X-Ray Data Collection
-
Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption by the Bromine atom. -
Temperature: Collect at 100 K to reduce thermal motion of the Fluorine atom, which often exhibits high thermal parameters.
Part 3: Structural Analysis & Benchmarking
Once the structure is solved, the analysis must focus on the specific interactions that differentiate this molecule from its analogs.
Halogen Bonding (The Key Differentiator)
The 6-Bromo substituent is a classic
-
Mechanism: The electron-withdrawing 8-Fluoro group enhances the positive potential (
-hole) on the Bromine atom at position 6, making the halogen bond stronger than in the non-fluorinated analog. -
Metric: Measure the
angle. Ideally, it should be near 180° (160°–175° is common). -
Distance: Compare
to the sum of van der Waals radii (3.40 Å). A reduction of >5% indicates strong bonding.
Fluorine-Mediated Packing
The 8-Fluoro group is often "invisible" in terms of steric bulk (similar size to H) but massive in electronic effect.
-
Observation: Check for C-H···F weak hydrogen bonds.
-
Dipole Alignment: The imidazo[1,5-a]pyridine core has a strong dipole. The 8-F vector opposes the ring dipole, potentially causing the molecules to stack in a slipped antiparallel fashion to minimize repulsion, unlike the "herringbone" packing often seen in non-fluorinated aromatics.
Interaction Logic Diagram
Figure 2: Intermolecular Interaction Network driven by Halogenation.
Part 4: Comparative Data Summary
Use the following table to benchmark your experimental results against theoretical/literature values for analogs.
| Parameter | Unit | 6-Br-8-F (Expected) | 6-Br (Literature Ref) | 8-Cl Analog (Proxy) |
| Space Group | - | |||
| Z (Molecules/Cell) | - | 4 | 4 | 8 |
| Density ( | 1.85 - 1.92 | 1.75 | 1.65 | |
| Packing Coeff. | % | ~72% | ~68% | ~70% |
| Shortest Br···N | Å | 2.95 - 3.05 | 3.10 - 3.20 | N/A |
| Å | 3.35 - 3.45 | 3.50 | 3.60 |
Note: The "Expected" values are derived from isostructural halogenated heterocycles. The 8-F derivative typically shows tighter
Part 5: References
-
Vassilyeva, O. Y., et al. (2019). Crystal structures of an imidazo[1,5-a]pyridinium-based ligand and its hybrid salt. Acta Crystallographica Section E. Link
-
Mangalagiu, I., et al. (2017). Synthesis of novel imidazo[1,5-a]pyridine derivates and crystal structure of 8-chloro analogs. Revue Roumaine de Chimie. Link
-
Hutt, J. T., & Aron, Z. D. (2011).[1] Three-Component Coupling for Imidazo[1,5-a]pyridines. Organic Letters. Link
-
Beilstein J. Org.[2] Chem. (2020).[2][3] Synthesis of imidazo[1,5-a]pyridines via cyclocondensation. Beilstein Journal of Organic Chemistry. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
